molecular formula C20H17N5O4 B2861334 3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893940-21-1

3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2861334
CAS RN: 893940-21-1
M. Wt: 391.387
InChI Key: IZRSBMLOZWBGGZ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as pyrazolines and pyridopyrimidines, are heterocyclic chemical compounds with a natural or synthetic origin . They have been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with carboxylic anhydrides or acid chlorides . The specific synthesis process for “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would depend on the exact structure and functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques like NMR and HPLC . The specific structure of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would need to be determined through similar methods.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the heterocyclic ring structure . The specific reactions that “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” undergoes would depend on its exact structure and the conditions under which it is studied.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their exact structure . Determining the properties of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would require specific experimental data.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research, particularly in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been tested in vitro against several human cancer cell lines and have demonstrated promising cytotoxic effects. For example, certain derivatives exhibited significant activity against the MCF7 breast cancer cell line, with IC50 values indicating their potency relative to known chemotherapy drugs like doxorubicin . The molecular docking studies also confirmed the binding affinities of these compounds against Bcl2 anti-apoptotic protein, suggesting a mechanism of action involving the induction of apoptosis in cancer cells .

Pharmacological Applications

In pharmacology, the pyridopyrimidine moiety present in this compound is of interest due to its therapeutic potential. It has been studied in the development of new therapies, as evidenced by numerous publications and clinical trials . For instance, derivatives containing the pyridopyrimidine structure have been used to inhibit dihydrofolate reductase (DHFR), showing good antitumor effects in preclinical models .

Biochemical Studies

The biochemical applications of this compound include its role in studying the effects of oxidative stress on cellular components. It has been linked to the investigation of neurotoxic potentials in aquatic organisms, where it affected acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential .

Organic Chemistry Synthesis

In organic chemistry, this compound serves as a scaffold for the synthesis of various heterocyclic compounds. Its nitrogen-based hetero-aromatic ring structure is a key feature for developing new drugs with confirmed biological and pharmacological activities . It has been involved in the synthesis of compounds with antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor activities .

Chemical Engineering Processes

The compound’s derivatives have been synthesized using advanced techniques such as microwave-assisted synthesis, which is a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . This method is significant in chemical engineering as it offers a more efficient and environmentally friendly alternative to conventional synthesis methods.

Materials Science

In materials science, the structural significance of this compound and its derivatives can be explored for the development of new materials with potential applications in pharmaceutics and medicinal chemistry. The diverse functionalities and the ability to form stable structures make it a candidate for creating novel materials with specific properties .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. Some may be harmful if swallowed or cause skin or eye irritation . The specific safety and hazards of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would need to be determined through safety testing.

Future Directions

The future directions for research on similar compounds often involve further exploration of their biological activities and potential therapeutic applications . The future directions for “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would depend on the results of initial studies on its properties and activities.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-16-9-8-14(10-17(16)29-2)25-19-18(22-23-25)20(27)24(12-21-19)11-15(26)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRSBMLOZWBGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

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